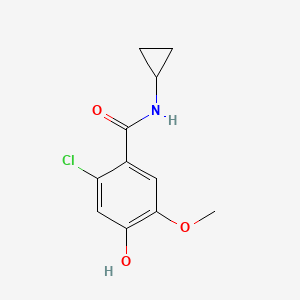
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is a chemical compound with the molecular formula C11H12ClNO3. It is known for its unique structure, which includes a chloro group, a cyclopropyl group, a hydroxy group, and a methoxy group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzamide precursor, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The hydroxy and methoxy groups are then introduced via hydroxylation and methylation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-cyclopropyl-4-hydroxy-5-methoxybenzamide
Reduction: Formation of N-cyclopropyl-4-hydroxy-5-methoxybenzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-cyclopropyl-4-methyl-5-methoxybenzamide
- 2-chloro-N-cyclopropyl-4-hydroxy-5-ethoxybenzamide
- 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzoic acid
Uniqueness
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C11H12ClNO3 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-4-7(8(12)5-9(10)14)11(15)13-6-2-3-6/h4-6,14H,2-3H2,1H3,(H,13,15) |
Clave InChI |
MBTNGLSAJZACEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)NC2CC2)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
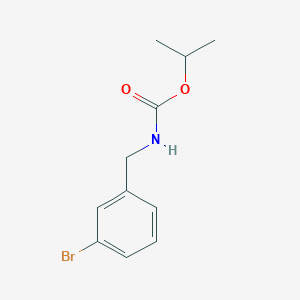

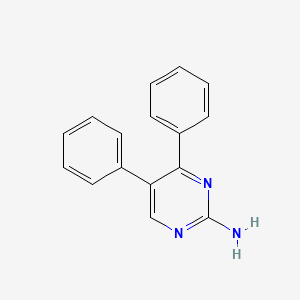
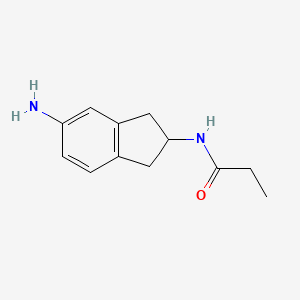
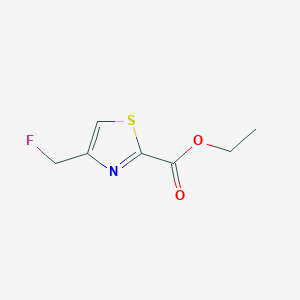
![5-[(4-Hydroxyphenyl)sulfanylmethyl]benzene-1,2,3-triol](/img/structure/B8340384.png)
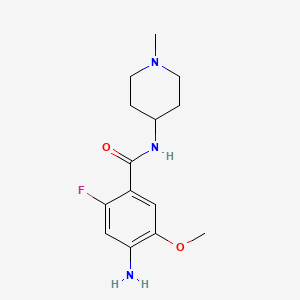
![tert-butyl N-[3-(tert-butoxycarbonylamino)-2-cyano-propyl]carbamate](/img/structure/B8340404.png)
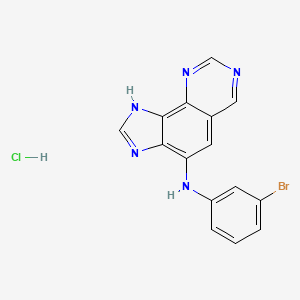
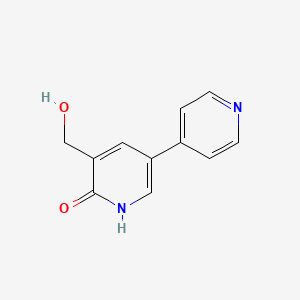
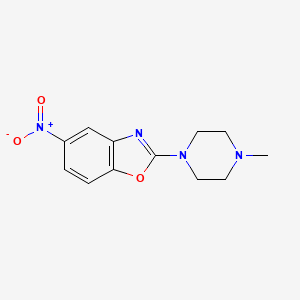
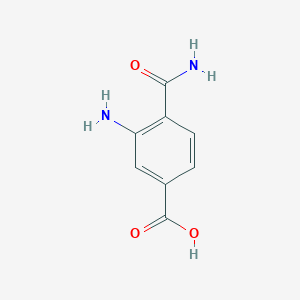
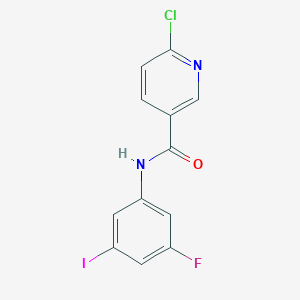
![2,8-Dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8340464.png)
